Isopropylsulfamic acid Isopropylsulfamic acid
Brand Name: Vulcanchem
CAS No.: 42065-76-9
VCID: VC16104916
InChI: InChI=1S/C3H9NO3S/c1-3(2)4-8(5,6)7/h3-4H,1-2H3,(H,5,6,7)
SMILES:
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol

Isopropylsulfamic acid

CAS No.: 42065-76-9

Cat. No.: VC16104916

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Isopropylsulfamic acid - 42065-76-9

Specification

CAS No. 42065-76-9
Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
IUPAC Name propan-2-ylsulfamic acid
Standard InChI InChI=1S/C3H9NO3S/c1-3(2)4-8(5,6)7/h3-4H,1-2H3,(H,5,6,7)
Standard InChI Key JWQSOOZHYMZRBT-UHFFFAOYSA-N
Canonical SMILES CC(C)NS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Isopropyl hydrogen sulfate (IUPAC name: propan-2-yl hydrogen sulfate) is characterized by a sulfate group (SO42\text{SO}_4^{2-}) esterified to an isopropyl moiety. Its molecular structure comprises a central sulfur atom bonded to four oxygen atoms, with one oxygen linked to the isopropyl group (CH(CH3)2\text{CH}(\text{CH}_3)_2) . The compound’s monoisotopic mass is 140.014330 Da, and its average molecular mass is 140.153 g/mol .

Table 1: Key Physicochemical Properties of Isopropyl Hydrogen Sulfate

PropertyValueSource
Molecular FormulaC3H8O4S\text{C}_3\text{H}_8\text{O}_4\text{S}
Average Mass140.153 g/mol
Monoisotopic Mass140.014330 Da
CAS Registry Number6914-90-5
EINECS Number230-021-2

The compound’s structural analogs include diisopropyl sulfate, which features two isopropyl groups attached to the sulfate core. Both mono- and di-esters are collectively termed "isopropyl sulphates" in industrial contexts .

Synthesis and Industrial Production

Liquid-Phase Reaction of Propylene and Sulfuric Acid

The predominant synthesis route involves the reaction of propylene (C3H6\text{C}_3\text{H}_6) with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled pressure and temperature. This method, detailed in a 1937 patent, operates at pressures between 160–165 psi (gauge) and employs sulfuric acid concentrations of 80–100% . At 90–95% acid strength, the reaction achieves optimal efficiency, minimizing side products like propylene polymers .

Table 2: Reaction Parameters for Isopropyl Hydrogen Sulfate Synthesis

ParameterOptimal RangeSource
Sulfuric Acid Strength90–95%
Pressure160–165 psi (gauge)
Temperature25°C
Molar Ratio (C3H6:H2SO4\text{C}_3\text{H}_6:\text{H}_2\text{SO}_4)1:1

The liquid-phase method offers advantages over gas-phase absorption, including reduced reaction time, elimination of polymerization, and higher product purity .

Hydrolysis to Isopropanol

Isopropyl hydrogen sulfate serves as an intermediate in the conventional two-step production of isopropanol. Hydrolysis of the sulfate ester yields isopropanol (C3H7OH\text{C}_3\text{H}_7\text{OH}), a process historically associated with corrosion and waste acid management challenges . Modern direct hydration methods, such as the Tokuyama Process, bypass sulfate intermediates by catalyzing propylene hydration in aqueous media, yet sulfate-based routes remain relevant in legacy systems .

Physicochemical Behavior and Stability

The compound’s stability is influenced by pH and moisture. In anhydrous isopropanol (C3H7OH\text{C}_3\text{H}_7\text{OH}), it exhibits limited solubility, a property exploited in analytical separations to distinguish free sulfuric acid from particulate sulfates . Ammonium sulfate ((NH4)2SO4(\text{NH}_4)_2\text{SO}_4), a common byproduct, shows negligible solubility in anhydrous isopropanol, enabling selective extraction .

Industrial and Analytical Applications

Solvent and Reaction Medium

Isopropyl hydrogen sulfate’s polarity and solubility profile make it suitable as a solvent in organic synthesis. Its compatibility with sulfuric acid facilitates acid-catalyzed reactions, though residual acidity necessitates post-reaction neutralization .

Analytical Techniques and Challenges

Chromatographic Separation

Ion chromatography (IC) is the primary method for quantifying sulfate derivatives in complex matrices. Anhydrous isopropanol extraction effectively isolates isopropyl hydrogen sulfate from particulate sulfates, with recovery rates exceeding 95% under optimal conditions .

Interference Mitigation

Ammonia exposure neutralizes free sulfuric acid, reducing false positives in sulfate analyses. Temperature and solvent moisture content critically affect ammonium sulfate solubility, necessitating strict protocol adherence .

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